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Compound of Interest

Compound Name: UCM 549

Cat. No.: B10772708

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding and troubleshooting issues related

to the pharmacokinetic (PK) profile and bioavailability of eganelisib (IPI-549).

Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of eganelisib?

A1: Preclinical studies have demonstrated that eganelisib has an oral bioavailability of at least

31% across various preclinical species.[1][2] This suggests good absorption characteristics for

an orally administered compound. However, significant inter-individual variability in exposure

has been observed in clinical settings, which may be influenced by several factors.[1]

Q2: What are the key human pharmacokinetic parameters for eganelisib?

A2: Data from the Phase 1/1b MARIO-1 clinical trial provides the following insights into

eganelisib's pharmacokinetic profile in patients with advanced solid tumors.
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Parameter Value Range Notes

Time to Maximum

Concentration (tmax)
1–6 hours

Time to reach peak plasma

concentration after oral

administration.[1]

Terminal Half-life (t1/2) 10.6–39.8 hours

A t1/2 of 39.8 hours was noted

in the 10 mg dose cohort,

while other cohorts showed

values between 10.6–23.6

hours.[1]

Exposure (Cmax and AUC)
Approximately dose-

proportional from 10–60 mg

While exposure increases with

dose, "relatively large

variability" has been reported

across patients.[1]

Apparent Clearance (CL/F) Geometric mean of ~1 L/hr

The coefficient of variation

ranged from 7% to 98% across

different dose cohorts,

indicating high variability.[1]

Q3: Has a food effect study been conducted for eganelisib?

A3: A pilot food effect evaluation with a high-fat meal was planned as part of the MARIO-1

(NCT02637531) clinical trial.[3] This indicates that the impact of food on the absorption and

bioavailability of eganelisib is a key consideration. The results of this specific study are not yet

publicly detailed. For orally administered drugs with pH-dependent solubility, food can

significantly alter bioavailability by changing gastric pH and transit time.

Q4: Are there any known metabolites of eganelisib?

A4: Yes, a major metabolite identified as IPI-5421 has been reported. However, its exposure is

low, at less than 10% of the parent eganelisib compound based on AUC values.[1]

Q5: Is eganelisib involved in drug-drug interactions via transporters?
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A5: Preclinical in vitro data suggests that eganelisib is a modulator of P-glycoprotein (P-gp,

ABCB1), an important efflux transporter.[4] This finding implies a potential for drug-drug

interactions. Eganelisib may affect the pharmacokinetics of co-administered drugs that are P-

gp substrates.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical or clinical

research involving eganelisib.

Issue 1: High Variability in Plasma Exposure in Preclinical Models

Possible Cause 1: Formulation Issues. Eganelisib has low aqueous solubility. Improper

formulation can lead to incomplete dissolution and erratic absorption.

Troubleshooting Tip: Ensure a homogenous and stable formulation. For rodent studies,

consider using a suspension with a suspending agent like 0.5% CMC-Na or a clear

solution using a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%

saline). Always vortex a suspension vigorously immediately before each administration to

ensure uniform dosing.

Possible Cause 2: Dosing Technique. Improper oral gavage technique can lead to variability

in the administered dose or deposition in the esophagus instead of the stomach.

Troubleshooting Tip: Ensure all personnel are properly trained in oral gavage techniques

for the specific animal model. Verify the placement of the gavage needle before

administration.

Issue 2: Unexpected Pharmacokinetic Profile in Clinical Studies

Possible Cause 1: Food Effect. The bioavailability of eganelisib may be affected by the fed or

fasted state of the subject.

Troubleshooting Tip: Standardize food intake in study protocols. As a food effect study has

been planned, it is critical to control for meal timing and content (e.g., high-fat vs. low-fat)

relative to drug administration until definitive data is available.
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Possible Cause 2: Co-medications. Eganelisib's interaction with the P-gp transporter

suggests that co-administration with P-gp substrates, inhibitors, or inducers could alter its PK

profile or the PK of the other drugs.

Troubleshooting Tip: Maintain a detailed and accurate record of all concomitant

medications for each study participant. If unexpected PK results are observed, analyze the

data for potential correlations with co-administered drugs known to interact with P-gp.

Possible Cause 3: Hepatic Function. As with most small molecule inhibitors, hepatic function

can impact metabolism and clearance. The most common grade ≥3 toxicities observed with

eganelisib monotherapy were increases in liver enzymes (ALT and AST), suggesting a

hepatic role.[1][5]

Troubleshooting Tip: Monitor liver function tests (ALT, AST, bilirubin) regularly. In cases of

elevated liver enzymes, a dose reduction or interruption may be necessary as per the

study protocol.[1] Correlate individual PK data with liver function to identify potential

relationships.

Experimental Protocols
Protocol 1: Preclinical Oral Formulation for Mice

This protocol provides two common methods for preparing eganelisib for oral gavage in mice.

Method A: Aqueous Suspension

Materials: Eganelisib powder, Carboxymethylcellulose sodium (CMC-Na), 0.9% Saline,

Sterile conical tubes, Magnetic stirrer.

Procedure:

Prepare 0.5% CMC-Na Solution: Slowly add 0.5 g of CMC-Na to 100 mL of 0.9% saline

while stirring vigorously. Continue stirring until fully dissolved.

Prepare Eganelisib Suspension: Weigh the required amount of eganelisib powder. Create

a smooth paste by triturating the powder with a small volume of the 0.5% CMC-Na

solution.
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Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while

continuously mixing to achieve the desired final concentration.

Administration: Vortex the suspension vigorously immediately before drawing each dose to

ensure uniformity.

Method B: Clear Solution

Materials: Eganelisib powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300

(PEG300), Tween-80, 0.9% Saline, Sterile conical tubes.

Procedure:

Prepare Stock Solution: Dissolve eganelisib powder in DMSO to create a concentrated

stock solution.

Prepare Vehicle: Prepare the co-solvent vehicle by mixing 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.

Final Formulation: Add the eganelisib stock solution to the co-solvent vehicle to reach the

desired final concentration.

Protocol 2: Pharmacokinetic Sample Collection (Clinical)

Objective: To characterize the pharmacokinetic profile of eganelisib and its major metabolite,

IPI-5421.

Procedure (based on MARIO-1 trial):

Collect whole blood samples at specified time points pre-dose and post-dose.

Process samples to separate plasma.

Analyze plasma concentrations of eganelisib and IPI-5421 using a validated high-

performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

[1]
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Use noncompartmental methods to determine key PK parameters: Cmax, tmax, AUC,

t1/2, and CL/F.[1]

Visualizations
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Caption: Eganelisib inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3 and

subsequent AKT activation.
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Caption: Factors potentially contributing to the observed pharmacokinetic variability of

eganelisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://clinicaltrials.eu/inn/eganelisib/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018865/
https://www.caymanchem.com/product/26416/eganelisib
https://pubmed.ncbi.nlm.nih.gov/37000164/
https://pubmed.ncbi.nlm.nih.gov/37000164/
https://www.benchchem.com/product/b10772708/docs#eganelisib-technical-support-center-pharmacokinetics-bioavailability
https://www.benchchem.com/product/b10772708/docs#eganelisib-technical-support-center-pharmacokinetics-bioavailability
https://www.benchchem.com/product/b10772708/docs#eganelisib-technical-support-center-pharmacokinetics-bioavailability
https://www.benchchem.com/product/b10772708/docs#eganelisib-technical-support-center-pharmacokinetics-bioavailability
https://www.benchchem.com/product/b10772708?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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